2-(Oxiran-2-yl)-2H-1,3-benzodioxole

Description

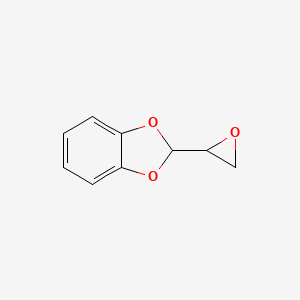

2-(Oxiran-2-yl)-2H-1,3-benzodioxole (CAS: 40288-67-3, molecular formula: C₉H₈O₃, molecular weight: 164.16 g/mol) is a heterocyclic compound featuring a benzodioxole core fused with an epoxide (oxirane) group . The benzodioxole moiety consists of a benzene ring fused to a 1,3-dioxole ring, which confers distinct electronic properties due to electron-rich oxygen atoms. The epoxide group introduces significant ring strain (~25 kcal/mol), enhancing its reactivity toward nucleophilic attack . This compound is primarily utilized in synthetic organic chemistry for stereoselective reactions and as a precursor in the synthesis of complex bioactive molecules.

Properties

CAS No. |

64197-78-0 |

|---|---|

Molecular Formula |

C9H8O3 |

Molecular Weight |

164.16 g/mol |

IUPAC Name |

2-(oxiran-2-yl)-1,3-benzodioxole |

InChI |

InChI=1S/C9H8O3/c1-2-4-7-6(3-1)11-9(12-7)8-5-10-8/h1-4,8-9H,5H2 |

InChI Key |

HJFXJGITUHYUBY-UHFFFAOYSA-N |

Canonical SMILES |

C1C(O1)C2OC3=CC=CC=C3O2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxiran-2-yl)-2H-1,3-benzodioxole typically involves the formation of the oxirane ring through an epoxidation reaction. One common method is the reaction of a benzodioxole derivative with an epoxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Oxiran-2-yl)-2H-1,3-benzodioxole undergoes various chemical reactions, including:

Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.

Reduction: Reduction of the oxirane ring can yield alcohols.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while reduction produces alcohols. Substitution reactions can lead to a variety of substituted benzodioxole derivatives.

Scientific Research Applications

2-(Oxiran-2-yl)-2H-1,3-benzodioxole has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and as a probe in biochemical assays.

Industry: Used in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Oxiran-2-yl)-2H-1,3-benzodioxole involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific context in which the compound is used, such as enzyme inhibition or polymerization reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-(Oxiran-2-yl)-2H-1,3-benzodioxole, a comparative analysis with structurally related compounds is provided below.

Structural and Reactivity Comparisons

Key Findings and Distinctions

Electronic Effects :

- The epoxide in this compound creates a polarized electrophilic site, favoring nucleophilic attack at the less-substituted epoxide carbon . In contrast, the 1,3-dithiane derivative exhibits reduced electrophilicity but increased stability due to sulfur’s lower electronegativity and larger atomic radius .

- Boronate esters (e.g., ) leverage boron’s empty p-orbital for Lewis acid-catalyzed reactions, a feature absent in the epoxide analog.

Synthetic Utility :

- The epoxide’s strain-driven reactivity enables stereoselective synthesis of diols and ethers, whereas the dithiane derivative serves as a thioacetal precursor or radical scavenger .

- Matteson homologation in boron-containing analogs facilitates carbon-chain elongation, a pathway inaccessible to the epoxide compound .

Physicochemical Properties :

- Solubility: The benzodioxole-epoxide hybrid is sparingly soluble in water but miscible in chloroform and dichloromethane . The dithiane analog shows enhanced lipophilicity, favoring organic-phase reactions .

- Stability: Epoxides are prone to hydrolysis under acidic/basic conditions, whereas dithianes and boronate esters require anhydrous handling .

Biological Relevance :

- MDPEP’s pyrrolidine-ketone side chain confers affinity for neurotransmitter receptors, unlike the inert benzodioxole-epoxide structure .

Research Implications

The comparative analysis underscores the versatility of benzodioxole derivatives in organic synthesis and materials science. The unique reactivity of this compound positions it as a critical building block for chiral molecules, while sulfur- and boron-containing analogs expand applications into catalysis and drug design. Future studies should explore synergistic effects of hybridizing epoxide groups with other heterocycles to engineer tailored reactivity profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.